Cas no 50741-36-1 (1,2,3,4-Tetrahydroquinoline-6-carbonitrile)
1,2,3,4-Tetrahydroquinoline-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
- 1,2,3,4-tetrahydro-quinoline-6-carbonitrile
- 6-Cyano-1,2,3,4-tetrahydrochinolin
- 6-Cyano-1,2,3,4-tetrahydroquinoline
- 6-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
- AGN-PC-002B0Y
- AK137766
- KB-216244
- QC-8578
- SureCN3116370
- 1,2,3,4-Tetrahydro-6-quinolinecarbonitrile
- YPCHNZDCUARXNN-UHFFFAOYSA-N
- AB0079442
- ST24036645
- Z2218556016
- 50741-36-1
- Z1262564947
- DA-05368
- SCHEMBL3116370
- AKOS022172380
- EN300-221198
- DS-2997
- A871471
- CS-W005904
- DTXSID50562764
- MFCD14534464
-
- MDL: MFCD14534464
- Inchi: 1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2
- InChI Key: YPCHNZDCUARXNN-UHFFFAOYSA-N
- SMILES: N1C2C=CC(C#N)=CC=2CCC1
Computed Properties
- Exact Mass: 158.084398327g/mol
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.8
Experimental Properties
- Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 77-79 ºC
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
1,2,3,4-Tetrahydroquinoline-6-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
1,2,3,4-Tetrahydroquinoline-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T846298-100mg |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 100mg |
¥276.30 | 2022-09-28 | |
| Chemenu | CM132343-1g |
1,2,3,4-tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 95% | 1g |
$276 | 2021-08-05 | |
| Chemenu | CM132343-5g |
1,2,3,4-tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 95% | 5g |
$827 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T846298-25mg |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 25mg |
¥114.30 | 2022-09-28 | |
| Apollo Scientific | OR928761-100mg |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 100mg |
£30.00 | 2025-02-21 | |
| Apollo Scientific | OR928761-250mg |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 250mg |
£54.00 | 2025-02-21 | |
| Apollo Scientific | OR928761-1g |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 1g |
£175.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET823-50mg |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 50mg |
268.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET823-200mg |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 200mg |
674.0CNY | 2021-07-12 | |
| Ambeed | A278123-100mg |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile |
50741-36-1 | 97% | 100mg |
$25.0 | 2025-04-19 |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile Suppliers
1,2,3,4-Tetrahydroquinoline-6-carbonitrile Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Recent Advances in the Study of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS: 50741-36-1) in Chemical Biology and Pharmaceutical Research
The compound 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS: 50741-36-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery.
Recent studies have highlighted the role of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile as a key intermediate in the synthesis of bioactive molecules. Its structural motif, featuring a tetrahydroquinoline core and a nitrile functional group, makes it a valuable scaffold for designing inhibitors targeting various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the development of kinase inhibitors, particularly those targeting cancer-related pathways such as EGFR and VEGFR.
In addition to its synthetic utility, 1,2,3,4-Tetrahydroquinoline-6-carbonitrile has shown promising biological activities. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its potent anti-inflammatory effects in vitro, mediated through the inhibition of NF-κB signaling. Furthermore, its neuroprotective properties have been explored in models of neurodegenerative diseases, with preliminary data suggesting its potential as a lead compound for Alzheimer's disease therapy.
The pharmacological profile of this compound has also been expanded by recent investigations into its antimicrobial activity. A 2023 publication in Antimicrobial Agents and Chemotherapy revealed that derivatives of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. These findings underscore its potential as a template for developing novel antibiotics.
From a mechanistic perspective, computational and structural biology studies have provided insights into the molecular interactions of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile with biological targets. Molecular docking simulations, as reported in a 2024 study in RSC Advances, identified key binding interactions with active sites of target proteins, facilitating rational drug design efforts. These computational approaches are complemented by X-ray crystallography data, which have elucidated the compound's binding modes in complex with therapeutic targets.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile derivatives. Recent pharmacokinetic studies, such as those published in European Journal of Pharmaceutical Sciences (2023), have highlighted issues related to metabolic stability and bioavailability. However, innovative formulation strategies, including nanoparticle-based delivery systems, are being explored to address these limitations.
In conclusion, 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS: 50741-36-1) represents a promising scaffold in medicinal chemistry, with diverse therapeutic applications ranging from oncology to infectious diseases. Ongoing research efforts are focused on refining its derivatives for improved efficacy and safety profiles, positioning this compound as a valuable asset in the drug discovery pipeline. Future directions may include exploring its potential in combination therapies and investigating its off-target effects to ensure clinical translatability.
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